Cas no 20807-11-8 (z-gly-ile-oh)

Z-Gly-Ile-OHは、保護されたジペプチドであり、N末端がベンジルオキシカルボニル(Z)基で保護され、C末端が遊離のカルボキシル基を有する化合物です。この構造は、ペプチド合成において中間体として重要な役割を果たし、特に特定の配列を有するペプチドの構築に利用されます。Z基の存在により、アミノ基の選択的な脱保護が可能となり、多段階合成における効率性が向上します。また、Ile(イソロイシン)の疎水性側鎖は、ペプチドの立体構造や生物学的活性に影響を与えるため、創薬研究や生化学的アッセイにおいて有用です。高い純度と安定性を備えており、研究用試薬として信頼性の高い性能を発揮します。

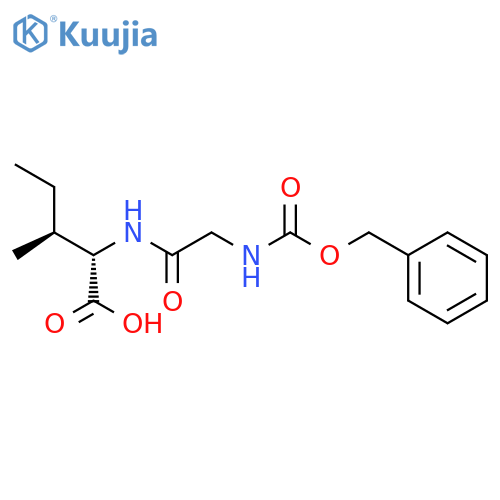

z-gly-ile-oh structure

商品名:z-gly-ile-oh

z-gly-ile-oh 化学的及び物理的性質

名前と識別子

-

- z-gly-ile-oh

- 1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol

- Z-GLYCYL-L-ISOLEUCINE

- EINECS 243-778-9

- N-benzyloxycarbonylglycyl-L-isoleucine

- Z-Gly-L-Ile-OH

- (2S,3S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

- SCHEMBL23086206

- YPXHSERXWVIZGK-FZMZJTMJSA-N

- L-Isoleucine, N-[[(phenylmethoxy)carbonyl]glycyl]- (9CI)

- (2S,3S)-2-(2-(benzyloxycarbonylamino)acetamido)-3-methylpentanoic acid

- EN300-12579108

- 20807-11-8

- (2S,3S)-2-(2-{[(BENZYLOXY)CARBONYL]AMINO}ACETAMIDO)-3-METHYLPENTANOIC ACID

-

- インチ: InChI=1S/C16H22N2O5/c1-3-11(2)14(15(20)21)18-13(19)9-17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,14-/m0/s1

- InChIKey: YPXHSERXWVIZGK-FZMZJTMJSA-N

- ほほえんだ: CC[C@@H]([C@H](NC(CNC(OCC1=CC=CC=C1)=O)=O)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 322.15300

- どういたいしつりょう: 322.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 11

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 105Ų

じっけんとくせい

- PSA: 104.73000

- LogP: 2.31010

z-gly-ile-oh セキュリティ情報

- WGKドイツ:3

z-gly-ile-oh 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

z-gly-ile-oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12579108-0.05g |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 0.05g |

$612.0 | 2023-05-25 | ||

| Enamine | EN300-12579108-2.5g |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 2.5g |

$1428.0 | 2023-05-25 | ||

| Enamine | EN300-12579108-5.0g |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 5g |

$2110.0 | 2023-05-25 | ||

| Enamine | EN300-12579108-5000mg |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 5000mg |

$1821.0 | 2023-10-02 | ||

| Enamine | EN300-12579108-100mg |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 100mg |

$553.0 | 2023-10-02 | ||

| Enamine | EN300-12579108-250mg |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 250mg |

$579.0 | 2023-10-02 | ||

| TRC | Z253270-25g |

Z-Gly-Ile-OH |

20807-11-8 | 25g |

$ 1115.00 | 2022-06-02 | ||

| Enamine | EN300-12579108-0.5g |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 0.5g |

$699.0 | 2023-05-25 | ||

| Enamine | EN300-12579108-0.1g |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 0.1g |

$640.0 | 2023-05-25 | ||

| Enamine | EN300-12579108-50mg |

(2S,3S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-methylpentanoic acid |

20807-11-8 | 50mg |

$528.0 | 2023-10-02 |

z-gly-ile-oh 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

20807-11-8 (z-gly-ile-oh) 関連製品

- 69901-75-3((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid)

- 1160-54-9(Z-Gly-pro-oh)

- 3160-59-6(N-Cbz-L-isoleucine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量